3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a unique combination of a pyridazine ring, a thiadiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The pyrrolidine ring can be introduced via a cyclization reaction involving appropriate precursors. The final step involves the coupling of these ring systems under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and antifungal activities.
1,3,4-Thiadiazole derivatives: Known for their diverse pharmacological activities, including anticancer properties.
Uniqueness
3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N5OS |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-cyclopropyl-5-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C15H19N5OS/c1-10-2-5-13(18-17-10)21-9-11-6-7-20(8-11)15-16-14(19-22-15)12-3-4-12/h2,5,11-12H,3-4,6-9H2,1H3 |
InChI Key |
CDAIMAZQCSZYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C3=NC(=NS3)C4CC4 |
Origin of Product |
United States |
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